

An In-depth Technical Guide to the Molecular Structure and Function of Guazatine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine is a non-systemic, contact fungicide and bactericide with additional bird-repellent properties.[1][2] It is not a single chemical entity but a complex, variable mixture of reaction products resulting from the amidination of technical iminodi(octamethylene)diamine.[3][4][5] This mixture primarily contains a range of guanidated polyamines, many of which are fungicidally active.[4] Commercially, Guazatine is produced and used in the form of acetate salts.[2][6] Its primary applications include seed treatment for cereals to control a wide spectrum of seed-borne diseases and post-harvest treatment of citrus fruits to manage decays like sour rot and green/blue molds.[2][4] The mode of action is characterized by its multi-site activity, primarily affecting fungal membrane function and inhibiting lipid biosynthesis.[1][5]

Molecular Structure and Composition

The chemical complexity of **Guazatine** is a defining characteristic. It is synthesized from polyamines, leading to a mixture of guanidines and polyamines.[3][6] The core structure consists of guanidino groups attached to an oligoamine chain of repeating octamethylene units. [7]

The common name "**Guazatine**" was originally intended for the specific compound 1,1'-iminodi(octamethylene)diguanidine (now known as iminoctadine or GNG), but it was later understood that the commercial product is a heterogeneous mixture.[2][4]



A coding system is used to describe the components, where 'N' represents an amino group (e.g., H₂N-(CH₂)₈-NH₂) and 'G' represents a guanidated amino group.[2][4] For example, 'GG' refers to the fully guanidated diamine, and 'GGG' is the fully guanidated triamine.[4]

Caption: Logical relationship of **Guazatine**'s core chemical units and its major components.

Typical Composition

The relative abundance of the different components in a typical batch of free **Guazatine** (not the acetate salts) is summarized below. Diamine derivatives account for approximately 40% of the mixture, triamines for 46%, and tetramines for 11%.[4][8][9]

| Component Code | Chemical Structure Class | Typical Abundance (%)[4] | |
|------------------|--------------------------------------|----------------------------|--|
| GGG | Fully Guanidated Triamine | Suanidated Triamine 30.6 | |
| GG | Fully Guanidated Diamine | 29.5 | |
| GN | Monoguanidated Diamine | Monoguanidated Diamine 9.8 | |
| GGN | Diguanidated Triamine | 8.1 | |
| GNG | Diguanidated Triamine (Iminoctadine) | 4.5 | |
| GGGG | Fully Guanidated Tetramine | 5.1 | |
| Other Components | Various other guanidated polyamines | ~12.4 | |

Chemical and Physical Properties

The properties of **Guazatine** are those of the technical mixture, which is typically a 70% w/w solution of **guazatine** acetates in water (GTA 70).[4]



| Property | Value | Source | |
|----------------------------|--|----------------|--|
| Chemical Name | 1,1'- (iminodioctamethylene)diguani dine (for Iminoctadine component) [5] | | |
| CAS Number | 13516-27-3; 108173-90-6 (Iminoctadine) | [3][5][10] | |
| Molecular Formula | C ₁₈ H ₄ 1N ₇ (for Iminoctadine) | [3][10] | |
| Molecular Weight | 355.57 g/mol (for Iminoctadine) | [3][5] | |
| Appearance | Solid powder (pure); aqueous solution (commercial) | eous [3][4] | |
| Water Solubility | >600 g/L at ~20°C; 6,000,000 mg/L at 20°C | [2][5] | |
| Organic Solvent Solubility | Methanol: 510 g/L; Ethanol: 2,000,000 mg/L | [2][5] | |
| Vapour Pressure | < 10 ⁻⁵ Pa at 20°C | [4] | |
| Hydrolysis | Stable in buffered solutions at pH 5, 7, and 9 (25°C for 30 days) | [4] | |

Mechanism of Action

Guazatine's fungicidal activity is multi-faceted, a characteristic that helps in preventing the development of resistant fungal strains.[4] The primary mechanisms involve the disruption of the fungal cell membrane and the inhibition of key enzymes.

 Membrane Disruption: The polycationic nature of the guanidated polyamines allows them to interact with and disrupt the integrity of the fungal plasma membrane. This leads to increased permeability, leakage of essential cellular components, and ultimately, cell death.
 [1]



• Enzyme Inhibition: **Guazatine** is a potent inhibitor of polyamine oxidase (PAO), an enzyme involved in polyamine catabolism.[11][12] Polyamines are crucial for cell growth and proliferation, and the disruption of their metabolism interferes with fungal development. The mode of action also involves the inhibition of lipid biosynthesis.[5][13]

Caption: **Guazatine** targets multiple sites in the fungal cell, leading to its death.

Metabolism and Degradation

In mammals, **Guazatine** is poorly absorbed following oral administration, with the majority excreted in the faeces.[4] The primary metabolic pathway for the absorbed fraction is deamidination, where a guanidino group is converted to an amino group.[4] This biotransformation occurs for the various guanidated components of the mixture.[4] In soil, degradation is slow, with dequanidation (removal of the guanidino group) being the rate-limiting step, followed by mineralization to CO₂.[1]

Toxicological Data

Guazatine is classified as harmful if swallowed, harmful in contact with skin, and fatal if inhaled.[10]

| Parameter | Species | Value | Source |
|---------------------------------|------------------------------|-------------------------------|--------|
| Acute Oral LD50 | Rat | ~227-300 mg/kg | [1] |
| Acute Oral LD50 | Rat | 260 mg/kg (for GG component) | [14] |
| Acute Dermal LD ₅₀ | Rabbit | 1176 mg/kg | [1] |
| Acute Dermal LD50 | Rabbit | 1100 mg/kg (for GG component) | [14] |
| Aquatic Toxicity (Fish) | Rainbow Trout (LC50, 96h) | 36 mg/L (for GG component) | [14] |
| Aquatic Toxicity (Invertebrate) | Daphnia magna (EC50, 48h) | 2.1 mg/L (for GG component) | [14] |



Experimental Protocols

Protocol: Quantification of Guazatine Residues in Citrus Fruit by LC-MS/MS

This protocol is based on methodologies developed for regulatory and quality assessment purposes.[6][13][15] It focuses on the quantification of four main indicator components: GG, GGG, GGN, and GNG.

- 1. Sample Preparation and Extraction: a. Homogenize the citrus peel or whole fruit sample. b. Weigh 5-10 g of the homogenate into a 50 mL polypropylene centrifuge tube. Note: Avoid glassware as **Guazatine** cations can adhere to glass surfaces.[6] c. Add an appropriate volume of an internal standard solution (e.g., Dodine).[6] d. Add 10 mL of extraction solvent (e.g., water acidified with 1% formic acid and acetone, 1:2 v/v).[6][13] e. Shake vigorously for 10-15 minutes using a mechanical shaker. f. Centrifuge at 4000 rpm for 5 minutes.
- 2. Purification (Liquid-Liquid Partitioning): a. Transfer the supernatant to a new polypropylene tube. b. Add 10 mL of hexane for purification and vortex for 1 minute to remove non-polar interferences.[13] c. Centrifuge at 4000 rpm for 5 minutes. d. Collect the lower aqueous/acetone phase for analysis.
- 3. LC-MS/MS Analysis: a. Chromatographic System: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. b. Column: Aquasil C18 or similar hydrophilic end-capped C18 column (e.g., 150 mm x 2.1 mm, 5 μ m).[6][15] c. Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. d. Flow Rate: 0.2-0.4 mL/min. e. Injection Volume: 5-10 μ L. f. MS/MS Detection: Operate in positive ion mode (ESI+) using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each **Guazatine** component and the internal standard.
- 4. Quantification: a. Prepare matrix-matched calibration standards. b. Construct a calibration curve for each analyte. c. Quantify the individual components (GG, GGG, GGN, GNG) in the sample.[6] d. The total **Guazatine** residue can be reported as the sum of these indicator components or extrapolated using a calculated factor based on the composition of the reference standard.[2][6]



Caption: A typical workflow for the analysis of **Guazatine** residues in agricultural samples.

Protocol: In Vitro Fungal Growth Inhibition Assay (Bioassay)

This generalized protocol can be used to assess the fungicidal efficacy of **Guazatine** against a target fungus, such as Geotrichum candidum, the causative agent of sour rot.[16]

- 1. Culture Preparation: a. Grow the target fungus (e.g., G. candidum) on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation occurs. b. Prepare a spore suspension by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface. c. Adjust the spore concentration to a desired level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.
- 2. Assay Preparation: a. Prepare a serial dilution of **Guazatine** acetate in a liquid growth medium (e.g., Potato Dextrose Broth, PDB). b. Aliquot 180 μ L of each **Guazatine** dilution into the wells of a 96-well microtiter plate. Include a negative control (medium only) and a positive control if applicable. c. Inoculate each well with 20 μ L of the prepared spore suspension.
- 3. Incubation and Measurement: a. Incubate the plate at an optimal temperature for the fungus (e.g., 25°C) for 24-72 hours. b. Assess fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. c. Alternatively, assess growth visually or by plating aliquots to determine the Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC).
- 4. Data Analysis: a. Calculate the percentage of growth inhibition for each **Guazatine** concentration relative to the negative control. b. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the inhibition percentage against the log of the **Guazatine** concentration and fitting the data to a dose-response curve.

Conclusion

Guazatine is an effective, broad-spectrum contact fungicide whose utility is derived from a complex mixture of guanidated polyamines. Its multi-site mechanism of action, primarily targeting fungal membrane integrity and polyamine metabolism, makes it a valuable tool for managing a range of plant pathogens, particularly in post-harvest applications. However, its



complex and variable composition presents significant analytical challenges, necessitating the use of advanced techniques like LC-MS/MS and a focus on specific indicator components for accurate residue determination. For researchers, understanding this chemical complexity is crucial for the proper interpretation of toxicological data and the development of effective resistance management strategies.

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